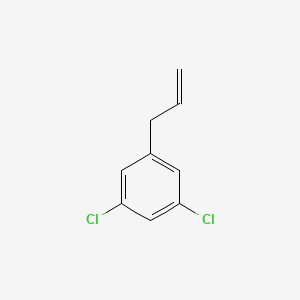

3-(3,5-Dichlorophenyl)-1-propene

描述

Historical Context of Phenyl-Substituted Alkenes and their Chemical Significance

The study of phenyl-substituted alkenes, commonly known as styrenes and their derivatives, has a rich history rooted in the early days of organic chemistry. The presence of the phenyl group, a C6H5 cyclic group, imparts unique electronic properties to the adjacent alkene. wikipedia.org This structural motif is found in a wide array of natural products and synthetic compounds, including polymers like polystyrene, which owes its characteristics to the rigidity and hydrophobicity of the phenyl groups. wikipedia.org The phenyl group is generally considered to be inductively withdrawing and resonance donating, influencing the reactivity of the molecule. wikipedia.org When a benzene (B151609) ring is treated as a substituent, it is termed a phenyl group. ucalgary.ca

Strategic Importance of Halogenation Patterns in Aromatic Systems for Chemical Reactivity and Synthetic Design

The introduction of halogen atoms onto an aromatic ring is a powerful strategy in synthetic chemistry. mt.com Halogenation, a type of electrophilic aromatic substitution, allows for the precise modification of a molecule's electronic and steric properties. purechemistry.orgwikipedia.org The reactivity of halogens follows the order F2 > Cl2 > Br2 > I2. numberanalytics.com The specific placement of halogens, or the halogenation pattern, can direct subsequent reactions and is a key consideration in the design of complex molecules. purechemistry.org Halogenated aromatic compounds have found widespread use in pharmaceuticals, agrochemicals, and materials science. purechemistry.orgnumberanalytics.com For instance, the presence of chlorine or fluorine atoms in a molecule can enhance its therapeutic activity. mt.com

Overview of Current Research Trajectories for Aryl-Alkene Compounds

Current research on aryl-alkene compounds is vibrant and multifaceted. A significant area of investigation is the development of new catalytic methods for the functionalization of these molecules. For example, visible light-catalyzed hydroalkylation of aryl-alkenes has been demonstrated to form C-C bonds using alkyl iodides. acs.org Another area of focus is the three-component aryl-alkylation of alkenes, which allows for the rapid construction of molecular complexity. princeton.edu These advanced synthetic methods are crucial for accessing novel chemical structures with potential applications in medicinal chemistry and materials science. princeton.edunih.gov Researchers are also exploring the use of aryl-alkenes in the synthesis of complex heterocyclic structures and as building blocks for new polymers. princeton.edumdpi.com

Chemical Profile of 3-(3,5-Dichlorophenyl)-1-propene

The compound this compound is a specific example of a halogenated aryl-substituted propene. Its chemical identity is defined by its molecular structure and associated properties.

| Property | Value |

| CAS Number | 75894-91-6 |

| Molecular Formula | C9H8Cl2 |

| Molecular Weight | 187.07 g/mol |

| IUPAC Name | 3-(3,5-dichlorophenyl)prop-1-ene |

| Synonyms | 1,3-Dichloro-5-(2-propen-1-yl)benzene |

Data sourced from multiple chemical databases. scbt.comechemi.comchemicalbook.comchemicalbook.comchemical-suppliers.eu

This compound belongs to the broader class of organic building blocks, specifically benzene compounds, chlorides, and alkenyls. bldpharm.com Its structure, featuring a dichlorinated phenyl ring attached to a propene tail, makes it a subject of interest for further synthetic transformations.

Structure

2D Structure

属性

IUPAC Name |

1,3-dichloro-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAMPKPTDZHCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374217 | |

| Record name | 3-(3,5-Dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75894-91-6 | |

| Record name | 3-(3,5-Dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3,5 Dichlorophenyl 1 Propene

Regioselective and Stereoselective Synthesis Approaches

Achieving specific chemical bond arrangements, known as regioselectivity and stereoselectivity, is crucial in modern synthetic chemistry. nih.gov For 3-(3,5-dichlorophenyl)-1-propene, this involves precisely forming the bond between the dichlorophenyl group and the propene chain and controlling the geometry of the double bond.

Catalytic Cross-Coupling Strategies for Aryl-Alkene Bond Formation

Catalytic cross-coupling reactions are fundamental in forming the carbon-carbon bond between the aromatic ring and the alkene. The Heck and Suzuki reactions are prominent examples. wikipedia.orgnih.govorganic-chemistry.org

The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgmdpi.com In the synthesis of 1,3-diarylpropene derivatives, which are structurally related to this compound, the Heck reaction has been shown to produce products with high (E) stereoselectivity. nih.gov The reaction typically involves a palladium catalyst, such as palladium(II) acetate, a base, and an aryl halide reacting with an alkene. nih.govnih.gov The mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The Suzuki reaction is another powerful palladium-catalyzed cross-coupling method that joins an organoboron compound with a halide. organic-chemistry.orglibretexts.org A key feature of the Suzuki reaction is the activation of the boronic acid with a base, which facilitates the crucial transmetallation step. organic-chemistry.org This method is widely used for creating biaryl compounds and can be adapted for synthesizing aryl-alkene structures. organic-chemistry.orgnih.gov

Table 1: Comparison of Heck and Suzuki Cross-Coupling Reactions

| Feature | Heck Reaction | Suzuki Reaction |

| Reactants | Unsaturated halide (or triflate) and an alkene. wikipedia.org | Organoboron compound and a halide (or triflate). organic-chemistry.orglibretexts.org |

| Catalyst | Palladium catalyst (e.g., Pd(OAc)2). nih.govnih.gov | Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2). harvard.edu |

| Key Step | Migratory insertion of the alkene into a palladium-aryl bond. nih.gov | Transmetallation of the organic group from boron to palladium. organic-chemistry.org |

| Stereoselectivity | Often provides excellent trans (E) selectivity. organic-chemistry.org | Can proceed with retention of stereochemistry. harvard.edu |

Olefination Reactions for Propene Backbone Construction

Olefination reactions are essential for constructing the propene (three-carbon alkene) backbone of the target molecule. The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for converting carbonyl compounds into alkenes. nih.govwikipedia.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone, forming an alkene. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome depends on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that it typically yields the (E)-alkene with high selectivity. nrochemistry.comorganic-chemistry.org The dialkylphosphate byproduct is also water-soluble, simplifying purification. wikipedia.orgalfa-chemistry.com The reaction begins with the deprotonation of a phosphonate ester, followed by nucleophilic attack on a carbonyl compound and subsequent elimination to form the alkene. nrochemistry.comyoutube.com

Table 2: Key Olefination Reactions for Propene Synthesis

| Reaction | Reagent | Typical Product Stereochemistry | Key Features |

| Wittig Reaction | Phosphonium ylide. wikipedia.org | (Z)-alkene for non-stabilized ylides, (E)-alkene for stabilized ylides. organic-chemistry.org | Widely applicable, but byproduct can be difficult to remove. masterorganicchemistry.com |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion. wikipedia.org | Predominantly (E)-alkene. wikipedia.orgnrochemistry.com | Water-soluble byproduct allows for easy separation. alfa-chemistry.com |

| Peterson Olefination | α-silyl carbanion. tcichemicals.com | Stereochemistry can be controlled by workup conditions (acid or base). tcichemicals.com | Offers stereochemical flexibility. |

Directed Arylation and Halogenation Methods for Dichlorophenyl Moiety Introduction

Introducing the 3,5-dichloro substitution pattern on the phenyl ring requires precise control. This can be achieved through directed C-H arylation or by electrophilic halogenation of a substituted benzene (B151609) ring.

Directed C-H arylation is a modern technique that functionalizes a specific C-H bond on an aromatic ring, guided by a directing group. nih.gov Palladium-catalyzed directed arylation has been used to synthesize complex biaryl compounds. nih.govnih.gov This method offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

Electrophilic halogenation is a classic method for introducing halogen atoms onto an aromatic ring. The existing substituents on the ring direct the position of the incoming electrophile. While halogens themselves are deactivating towards further electrophilic substitution, they are ortho, para-directors. quora.commasterorganicchemistry.comquora.commasterorganicchemistry.com This means that in a monosubstituted halobenzene, a second halogen will preferentially add to the positions ortho or para to the first. jove.com To achieve the 3,5-dichloro pattern, one would typically start with a meta-directing group on the benzene ring and then perform a double halogenation, or employ a more advanced, regioselective halogenation strategy.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net

Solvent-Free and Reduced-Solvent Reaction Systems

A key principle of green chemistry is minimizing the use of organic solvents, which are often volatile, flammable, and toxic. Research has demonstrated the feasibility of performing reactions under solvent-free conditions. rsc.orgrsc.org For example, certain oxidative annulation reactions to form complex cyclic compounds from aryl alkenes have been successfully conducted without a solvent. rsc.org In other cases, using water as a reaction medium for reactions like the Heck and Suzuki couplings offers a greener alternative. harvard.eduorganic-chemistry.org

Application of Heterogeneous Catalysis and Biocatalytic Methods

Heterogeneous catalysis involves using catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. rsc.orgrsc.org A major advantage is the ease of separation and recycling of the catalyst, which reduces waste and cost. acs.org Palladium catalysts supported on materials like alumina (B75360) have been studied for C-C bond formation reactions. nih.gov

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. chemistryjournals.netnumberanalytics.com This approach offers high selectivity under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, thereby reducing energy consumption and the need for hazardous solvents. chemistryjournals.netresearchgate.net While direct synthesis of this compound via biocatalysis is not widely reported, the principles of using enzymes for selective reactions in the synthesis of fine chemicals are well-established. nih.govwiley.com

Flow Chemistry and Microreactor Technology in Synthesis Optimization

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in modern organic synthesis. This evolution is driven by the numerous advantages offered by flow systems, particularly in the context of optimizing the synthesis of complex molecules like this compound. Flow chemistry, which involves performing chemical reactions in continuously flowing streams within a network of tubes or microreactors, provides unparalleled control over reaction parameters, leading to enhanced efficiency, safety, and scalability. digitellinc.comrsc.org

Microreactors, characterized by their small internal dimensions (typically in the sub-millimeter range), offer a very high surface-area-to-volume ratio. researchgate.netudel.edu This fundamental feature dramatically improves heat and mass transfer compared to conventional batch reactors. udel.eduresearchgate.net Consequently, highly exothermic reactions can be managed safely and efficiently, as the heat generated is rapidly dissipated, preventing the formation of hot spots and minimizing the risk of thermal runaways. researchgate.netrsc.orgscispace.com This level of control is crucial for reactions involving reactive intermediates or hazardous reagents, which are often necessary for synthesizing halogenated aromatic compounds. researchgate.netrsc.org

The application of flow chemistry and microreactor technology allows for precise manipulation of reaction conditions such as temperature, pressure, residence time, and reagent stoichiometry. This fine-tuning capability facilitates rapid reaction optimization, often aided by automated systems and machine learning algorithms, to maximize yield and minimize the formation of byproducts. digitellinc.com

A key advantage of this technology is the ability to safely handle hazardous reagents and intermediates. For instance, reactions involving elemental halogens or strong organometallic reagents can be performed with greater safety as the small reaction volume within the microreactor minimizes the amount of hazardous material present at any given moment. researchgate.netresearchgate.netscispace.com Any unstable intermediates are typically consumed in the subsequent step of a continuous, multi-step synthesis, avoiding their isolation and handling.

For the synthesis of this compound, a hypothetical flow-based approach could involve a cross-coupling reaction, such as a Suzuki or Heck reaction. In such a setup, a solution of 3,5-dichlorophenylboronic acid (for a Suzuki reaction) or 1-bromo-3,5-dichlorobenzene (B43179) (for a Heck reaction) and an appropriate allyl partner would be continuously pumped and mixed with a stream containing a palladium catalyst and a base. The mixture would then pass through a heated coil or microreactor to effect the reaction.

The optimization of such a process in a flow system could be systematically explored by varying key parameters, as illustrated in the following hypothetical data table.

Table 1: Hypothetical Parameter Optimization for Flow Synthesis of this compound

| Entry | Temperature (°C) | Residence Time (min) | Catalyst Loading (mol%) | Yield (%) |

| 1 | 80 | 10 | 1.0 | 65 |

| 2 | 100 | 10 | 1.0 | 78 |

| 3 | 120 | 10 | 1.0 | 85 |

| 4 | 120 | 5 | 1.0 | 82 |

| 5 | 120 | 15 | 1.0 | 85 |

| 6 | 120 | 10 | 0.5 | 75 |

| 7 | 120 | 10 | 1.5 | 86 |

| 8 | 140 | 2 | 1.5 | 92 |

This iterative optimization process, which is significantly faster in a flow system compared to batch, allows for the rapid identification of the ideal conditions for maximizing product yield. digitellinc.com The superior mixing and heat transfer in microreactors often lead to shorter reaction times and higher conversions than in batch processes. udel.edu

Furthermore, the scalability of a synthesis developed in a microreactor is often more straightforward than scaling up a batch reaction. Instead of designing a larger reactor, which can introduce new challenges in mixing and heat transfer, the throughput can be increased by "numbering-up" or "scaling-out," which involves running multiple microreactors in parallel. researchgate.net This approach ensures that the optimized reaction conditions remain consistent, regardless of the production scale.

A comparative analysis highlights the potential advantages of a continuous flow approach over a traditional batch synthesis for a reaction of this nature.

Table 2: Comparison of Hypothetical Batch vs. Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

| Reaction Time | Several hours to overnight | Minutes | Significant time reduction thieme-connect.de |

| Process Safety | Risk of thermal runaway with exotherms; handling of bulk hazardous reagents | Small reaction volumes; enhanced heat dissipation; in-situ generation/consumption of hazardous species researchgate.netrsc.org | Inherently safer process |

| Scalability | Complex, requires re-optimization | Straightforward via numbering-up researchgate.net | Predictable and linear scaling |

| Process Control | Limited control over temperature gradients and mixing | Precise control over all parameters researchgate.net | Higher reproducibility and purity |

| Productivity | Lower space-time yield | High throughput in a small footprint researchgate.net | Increased efficiency |

Mechanistic Investigations of Chemical Transformations Involving 3 3,5 Dichlorophenyl 1 Propene

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in 3-(3,5-dichlorophenyl)-1-propene is the principal site for addition reactions. As is characteristic of alkenes, it readily undergoes electrophilic addition. The π-bond acts as a nucleophile, attacking electron-deficient species. masterorganicchemistry.com In contrast, nucleophilic addition to the unsubstituted alkene moiety is generally unfavorable unless the double bond is activated by potent electron-withdrawing groups directly attached to it, which is not the case for this compound.

The general mechanism for electrophilic addition involves a two-step process. youtube.com First, the electrophile (E⁺) attacks the π-bond, leading to the formation of a carbocation intermediate. This step is typically the rate-determining step of the reaction. nist.gov The regioselectivity of this initial attack is dictated by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. utdallas.edu For this compound, this means the electrophile will add to the terminal carbon (C1), placing the positive charge on the secondary, benzylic carbon (C2). This benzylic carbocation is stabilized by resonance with the adjacent phenyl ring. However, the two chlorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect, which would be expected to destabilize the adjacent carbocation, thereby reducing the reactivity of the alkene compared to unsubstituted allylbenzene.

In the second step, a nucleophile (Nu⁻) attacks the carbocation, forming a new sigma bond and yielding the final addition product. youtube.com

Detailed Kinetic and Thermodynamic Studies of Reaction Pathways

A comprehensive understanding of a chemical reaction requires analysis of both its kinetic and thermodynamic aspects. Kinetics is concerned with the rate of the reaction, governed by the activation energy (ΔG‡), while thermodynamics relates to the relative stability of reactants and products, indicated by the change in Gibbs free energy (ΔG°). nist.gov

For the electrophilic addition to this compound, the formation of the carbocation intermediate is the kinetically controlled step. nist.gov The reaction rate is dependent on the concentration of both the alkene and the electrophile. The stability of the transition state leading to the carbocation is paramount; structural features that stabilize this state will lower the activation energy and increase the reaction rate. The electron-withdrawing chlorine substituents on the phenyl ring are expected to increase the activation energy for carbocation formation, thus slowing the reaction rate compared to non-halogenated analogues.

Thermodynamically, the addition reaction is typically exothermic, as one weaker π-bond and one σ-bond are replaced by two stronger σ-bonds. youtube.com Under certain conditions, a reaction can yield different products depending on whether it is under kinetic or thermodynamic control. The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable (more negative ΔG°). scbt.com At low temperatures, the reaction is often irreversible, favoring the kinetic product. At higher temperatures, the reaction may become reversible, allowing equilibrium to be established and favoring the more stable thermodynamic product. scbt.com

Table 1: Illustrative Kinetic vs. Thermodynamic Product Distribution in a Hypothetical Addition Reaction This table presents hypothetical data to illustrate the concept as specific experimental values for this compound are not available in the cited literature.

| Temperature | Major Product | Product Ratio (Kinetic:Thermodynamic) | Control Type |

|---|---|---|---|

| Low (-20°C) | Kinetic | 85:15 | Kinetic |

| High (40°C) | Thermodynamic | 20:80 | Thermodynamic |

Stereochemical Outcomes and Diastereoselective Control in Additions

The stereochemistry of addition reactions to the alkene moiety of this compound is a critical consideration, as new stereocenters can be generated. The sp²-hybridized carbons of the double bond are planar, allowing an incoming electrophile to attack from either the top or bottom face. libretexts.org

If the addition reaction creates a single new chiral center at the C2 position, and in the absence of any pre-existing chirality in the reactants or catalysts, the attack from either face is equally probable. This results in the formation of a racemic mixture, an equal 50:50 mix of the two possible enantiomers. libretexts.org

If the addition reaction results in the formation of two new stereocenters, a mixture of diastereomers can be produced. The relative orientation of the groups added across the double bond determines the stereochemical outcome. Syn-addition occurs when both groups add to the same face of the double bond, while anti-addition occurs when they add to opposite faces. youtube.com The specific mechanism of the reaction dictates whether the addition is syn, anti, or a mixture of both. For example, halogenation with Br₂ typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition. nih.gov

Diastereoselective control, the preferential formation of one diastereomer over another, can be achieved by introducing a chiral influence, such as a chiral catalyst or auxiliary. This is a powerful strategy in organic synthesis for selectively producing a desired stereoisomer. google.com

Radical Reactions and Polymerization Mechanisms

The alkene group in this compound can also participate in radical reactions, most notably radical polymerization. This process involves the sequential addition of monomer units to a growing polymer chain that has a radical active center. masterorganicchemistry.com However, allyl compounds, including this compound, are known to be challenging monomers for radical homopolymerization. This difficulty arises from a competing process known as degradative chain transfer. e3s-conferences.org In this process, the growing polymer radical abstracts a hydrogen atom from the allylic position (the CH₂ group adjacent to the double bond) of a monomer molecule. This terminates the growth of one chain and creates a new, resonance-stabilized allyl radical. This new radical is generally less reactive and less efficient at initiating a new polymer chain, thus inhibiting the formation of high molecular weight polymers. e3s-conferences.org

Initiation and Propagation Mechanisms in Radical Processes

Radical polymerization proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination. bohrium.com

Initiation: This stage involves two steps. First, a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)) is homolytically cleaved by heat or light to generate initial radicals. In the second step, this initiator radical adds across the double bond of a this compound monomer, creating a new carbon-centered radical, which is the initial propagating species. researchgate.net

Propagation: During propagation, the monomer radical rapidly adds to the double bond of another monomer molecule. nih.gov This process repeats, extending the polymer chain. As mentioned, for allyl monomers, the propagation is in competition with the abstraction of an allylic hydrogen, which is a significant side reaction that hampers polymerization. e3s-conferences.org

Co-Polymerization Strategies and Reaction Dynamics

Due to the inefficiency of homopolymerization, a common strategy for incorporating allyl compounds into polymers is through co-polymerization with other, more reactive vinyl monomers. By using a mixture of this compound and a comonomer such as styrene or methyl methacrylate, it is possible to synthesize a copolymer that contains units of both monomers.

The composition and structure of the resulting copolymer depend on the reaction dynamics, specifically the monomer reactivity ratios (r₁ and r₂). These ratios compare the rate at which a growing polymer chain ending in one type of monomer unit adds another molecule of the same monomer versus the other monomer. The relative values of r₁ and r₂ determine whether the resulting copolymer will have a random, alternating, or block-like structure. For instance, if both reactivity ratios are close to zero, an alternating copolymer is likely to form.

Table 2: Hypothetical Monomer Reactivity Ratios for Co-Polymerization This table presents hypothetical data to illustrate the concept as specific experimental values for the co-polymerization of this compound are not available in the cited literature.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (k₁₁/k₁₂) | r₂ (k₂₂/k₂₁) | Resulting Copolymer Tendency |

|---|---|---|---|---|

| This compound | Styrene | ~0.1 | ~5.0 | Random, rich in Styrene |

| This compound | Methyl Acrylate | ~0.2 | ~4.0 | Random, rich in Methyl Acrylate |

Catalytic Transformations of the Dichlorophenyl-Propene Scaffold

The this compound scaffold possesses multiple sites that can be targeted for catalytic transformations. The alkene moiety can undergo various catalytic reactions, such as hydrogenation to form the corresponding propyl-substituted dichlorobenzene, using catalysts like palladium on carbon (Pd/C).

Another potential catalytic transformation is olefin metathesis, which could target the terminal propene group. This powerful reaction allows for the cutting and rearranging of carbon-carbon double bonds and could be used for ring-closing metathesis (if another alkene is present in the molecule), cross-metathesis with other olefins, or ring-opening metathesis polymerization (ROMP) if the monomer were a cyclic olefin.

Hydrogenation and Halogenation Mechanistic Studies

The hydrogenation of an alkene like this compound is expected to proceed via catalytic addition of hydrogen across the double bond. Typically, this involves the use of a metal catalyst such as palladium, platinum, or nickel. The generally accepted mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon-carbon double bond, leading to the formation of the corresponding saturated alkane, 1-(3,5-Dichlorophenyl)propane. However, specific studies detailing the catalytic cycle, intermediates, and potential side reactions for this compound are not specifically described in the available literature.

Similarly, the halogenation of this compound would be anticipated to follow a standard electrophilic addition mechanism. The reaction with a halogen, such as bromine (Br₂) or chlorine (Cl₂), would likely proceed through a cyclic halonium ion intermediate. This intermediate is then attacked by the halide ion from the anti-face, resulting in the formation of a vicinal dihalide. The regioselectivity and stereoselectivity of this reaction would be influenced by the electronic and steric effects of the 3,5-dichlorophenyl group. However, specific experimental data and mechanistic investigations confirming this pathway for this compound are not detailed in the searched scientific reports.

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful methods for the construction of cyclic systems. In the context of this compound, the terminal double bond could potentially act as a dipolarophile or a dienophile. For instance, in a 1,3-dipolar cycloaddition, it could react with a 1,3-dipole like a nitrile oxide or an azide to form a five-membered heterocyclic ring. The regiochemistry of such a reaction would be governed by the frontier molecular orbital interactions between the reactants.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While the propene unit of this compound could in principle participate in pericyclic processes, such as ene reactions, specific studies detailing the mechanistic aspects of these transformations for this particular substrate are not available. The electronic nature of the dichlorinated phenyl ring would be expected to influence the reactivity of the double bond in these concerted processes.

Elucidation of Intramolecular Rearrangements and Cyclizations

Intramolecular rearrangements and cyclizations of substituted propenes can lead to the formation of various cyclic and isomeric products. For this compound, acid-catalyzed or metal-mediated reactions could potentially induce rearrangements of the carbon skeleton or cyclization events involving the aromatic ring. For instance, under certain conditions, an intramolecular Friedel-Crafts type reaction could be envisaged, leading to the formation of a substituted indane derivative. However, the scientific literature lacks specific mechanistic investigations into such intramolecular transformations for this compound. The reaction pathways, intermediates, and the influence of the chlorine substituents on the aromatic ring on such processes have not been specifically elucidated.

Advanced Spectroscopic Characterization and Structural Elucidation for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3-(3,5-dichlorophenyl)-1-propene, with its distinct aromatic and olefinic regions, a suite of NMR experiments is required for complete assignment.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While a standard one-dimensional ¹H NMR spectrum provides initial information on proton environments and their multiplicities, complex spin systems and overlapping signals can obscure a complete analysis. docbrown.info Two-dimensional NMR techniques are employed to resolve these ambiguities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the allylic protons and the vinyl protons, as well as among the vinyl protons themselves, confirming the -CH₂-CH=CH₂ spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the signals for the three aromatic protons can be assigned to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. For example, HMBC would show correlations from the allylic protons to the aromatic carbons, unequivocally linking the propene chain to the dichlorophenyl ring. It would also help to confirm the substitution pattern on the benzene (B151609) ring by showing correlations from the aromatic protons to neighboring carbons.

The expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures, are presented in the table below. nih.govresearchgate.net

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | ~3.4 | ~39 |

| C2 (CH) | ~5.9 | ~136 |

| C3 (CH₂) | ~5.1 | ~117 |

| C4 (Aromatic C) | - | ~142 |

| C5, C9 (Aromatic CH) | ~7.2 | ~127 |

| C6, C8 (Aromatic C-Cl) | - | ~135 |

| C7 (Aromatic CH) | ~7.1 | ~126 |

Isotopic Labeling Strategies for Complex Spectral Interpretation

In cases of extreme spectral overlap or for mechanistic studies, isotopic labeling can be a powerful tool. By selectively replacing certain atoms with their NMR-active isotopes (e.g., ¹³C or ²H), specific signals in the spectrum can be identified or simplified. For this compound, one could synthesize the molecule using a ¹³C-labeled precursor for the propene chain. This would result in enhanced signals for the labeled carbons in the ¹³C NMR spectrum, facilitating their assignment. Deuterium labeling (replacing ¹H with ²H) at specific positions can simplify the ¹H NMR spectrum by removing signals and their corresponding couplings, which can be invaluable for deciphering complex spin systems. While not routinely necessary for a molecule of this complexity, it remains a valuable technique in the researcher's arsenal.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Ratios

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental composition. echemi.com For halogenated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature. researchgate.net

The molecular formula of this compound is C₉H₈Cl₂. chemicalbook.com The presence of two chlorine atoms will result in a distinctive M, M+2, and M+4 isotopic pattern in the mass spectrum, with relative intensities of approximately 9:6:1.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are analyzed. youtube.com This provides detailed information about the molecule's structure and connectivity. researchgate.netnih.gov For this compound, the molecular ion would be selected and subjected to collision-induced dissociation.

Expected fragmentation pathways would likely include:

Loss of a chlorine radical (•Cl): A common fragmentation for chlorinated compounds.

Loss of HCl: Another typical fragmentation pathway.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the propene chain, leading to the formation of a dichlorobenzyl cation or a propene radical.

Rearrangements: The initial fragments may undergo further rearrangements and fragmentation, providing a detailed map of the molecule's structure.

The analysis of these fragmentation patterns allows for the confirmation of the substitution pattern and the nature of the side chain. uni-giessen.de

| Ion | m/z (for ³⁵Cl) | Possible Identity |

| [C₉H₈Cl₂]⁺ | 186 | Molecular Ion |

| [C₉H₈Cl]⁺ | 151 | Loss of •Cl |

| [C₉H₇Cl]⁺ | 150 | Loss of HCl |

| [C₇H₅Cl₂]⁺ | 159 | Dichlorotropylium ion |

| [C₆H₃Cl₂]⁺ | 145 | Dichlorophenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. nist.gov

For this compound, characteristic IR absorption bands would include:

Aromatic C-H stretch: Typically found just above 3000 cm⁻¹. libretexts.org

Alkene C-H stretch: Also found just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretch: Found just below 3000 cm⁻¹.

C=C stretch (alkene): A sharp band around 1640 cm⁻¹.

C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring. libretexts.org

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. aps.orgchemicalbook.com Therefore, the C=C stretching of the propene group and the symmetric breathing mode of the aromatic ring would be expected to give strong signals in the Raman spectrum.

Computational IR/Raman Spectra Simulation and Comparison

To aid in the assignment of complex vibrational spectra, computational methods, such as Density Functional Theory (DFT), can be used to simulate the IR and Raman spectra of a proposed structure. nih.gov These theoretical spectra can then be compared to the experimental data. acs.orgnih.govcapes.gov.br By correlating the calculated vibrational modes with the observed spectral bands, a much more detailed and confident assignment of the spectrum can be achieved. This is particularly useful in the fingerprint region where many overlapping bands can make manual interpretation difficult. For this compound, a computational model could confirm the assignments of the various C-H bending modes and C-Cl stretching vibrations, solidifying the structural elucidation. chemicalbook.comchemicalbook.com

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Aromatic C-H Stretch | ~3050-3100 | Moderate |

| Alkene C-H Stretch | ~3080 | Moderate |

| Aliphatic C-H Stretch | ~2850-2960 | Moderate |

| C=C Stretch (Alkene) | ~1645 | Strong |

| C=C Stretch (Aromatic) | ~1570, 1470 | Strong |

| C-H Bend (Alkene) | ~910, 990 | Moderate |

| C-Cl Stretch | ~680-800 | Strong |

X-ray Crystallography for Solid-State Structural Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is a cornerstone of chemical research. X-ray crystallography stands as the definitive method for elucidating such structures, providing invaluable insights into molecular geometry, intermolecular interactions, and packing motifs. This technique relies on the diffraction of X-rays by the ordered crystalline lattice of a compound. By analyzing the pattern and intensity of the diffracted X-rays, researchers can construct a detailed electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Despite the foundational importance of this technique, a thorough search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystal structures for this compound. Consequently, critical data regarding its solid-state conformation, crystal packing, and intermolecular interactions remain experimentally unconfirmed.

While experimental data for the target compound is unavailable, the broader field of supramolecular chemistry offers insights into the behavior of related dichlorobenzene isomers. nih.govrsc.org The principles of crystal engineering and the study of non-covalent interactions, such as halogen bonding and π-π stacking, are crucial in predicting and understanding how molecules like this compound might organize in the solid state. Research on other dichlorophenyl derivatives often reveals complex supramolecular architectures governed by these weak interactions. nih.govresearchgate.net

Co-crystal and Inclusion Complex Structures and Packing Effects

The formation of co-crystals and inclusion complexes represents a significant area of crystal engineering, allowing for the modification of a compound's physicochemical properties without altering its covalent structure. Co-crystals are multi-component crystals where at least two different chemical species are present in a stoichiometric ratio within the same crystal lattice. Inclusion complexes, on the other hand, involve a host molecule encapsulating a guest molecule.

There is currently no specific, publicly available research detailing the formation or X-ray crystallographic analysis of co-crystals or inclusion complexes involving this compound. The exploration of its potential to form such structures with other molecules is a research area that remains to be investigated.

Hypothetically, the 3,5-dichloro substitution pattern on the phenyl ring could influence its ability to act as a halogen bond donor. The presence of the terminal propene group could also participate in various intermolecular interactions, potentially leading to the formation of unique packing arrangements in co-crystals. Studies on the supramolecular chemistry of dichlorobenzenes have demonstrated their capacity to form complexes, suggesting that derivatives like this compound may also exhibit this behavior. rsc.org However, without experimental crystallographic data, any discussion of its specific co-crystal structures or packing effects remains speculative.

Derivatization and Functionalization Strategies for 3 3,5 Dichlorophenyl 1 Propene

Modification of the Alkene Moiety for Diverse Scaffolds

The propylene (B89431) side chain is a key site for introducing new functional groups and building diverse molecular scaffolds. Its double bond readily undergoes addition reactions, allowing for the incorporation of oxygen, halogens, and other atoms, which serve as handles for further synthetic transformations.

Epoxidation and Dihydroxylation Reactions

The conversion of the alkene in 3-(3,5-dichlorophenyl)-1-propene to an epoxide or a diol introduces valuable oxygenated functionalities.

Epoxidation: The reaction of the alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of an epoxide, an oxygen-containing three-membered ring (oxirane). visualizeorgchem.comlibretexts.org This process is typically carried out in a nonaqueous solvent to isolate the epoxide ring. libretexts.org The resulting epoxide, 2-((3,5-dichlorophenyl)methyl)oxirane, is a highly useful intermediate. The strained ring of the epoxide is a good electrophile and can be opened by various nucleophiles, leading to a range of difunctionalized products. visualizeorgchem.com For instance, stereospecific epoxidation of similar chloro-substituted propenes has been demonstrated, suggesting that the reaction with this compound would proceed predictably. nih.gov

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl (-OH) groups across the double bond to form a vicinal diol. This can be achieved through two primary stereochemical pathways:

Syn-dihydroxylation: This method yields a diol where both hydroxyl groups are on the same face of the original double bond. Reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) are commonly used to achieve this transformation. libretexts.orglibretexts.org The reaction proceeds through a cyclic intermediate which, upon cleavage, results in the syn-diol. libretexts.orglibretexts.org

Anti-dihydroxylation: This pathway produces a diol with hydroxyl groups on opposite faces. It is typically achieved in a two-step process starting with the epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the backside, leading to the anti-diol product. visualizeorgchem.comlibretexts.org

These dihydroxylation reactions convert this compound into 1-(3,5-dichlorophenyl)propane-2,3-diol, a molecule with increased polarity and sites for further functionalization, such as esterification or etherification.

Hydrohalogenation and Hydration Reactions

Addition reactions involving hydrogen halides or water can also modify the alkene group, leading to saturated derivatives with new functional groups.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule. masterorganicchemistry.compressbooks.pub In this reaction, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms (the terminal carbon), while the halogen atom adds to the more substituted carbon (the internal carbon). masterorganicchemistry.com This regioselectivity is due to the formation of a more stable secondary carbocation intermediate at the internal position during the reaction mechanism. pressbooks.pubyoutube.com The reaction of this compound with HBr, for example, would yield 1-(3,5-dichlorophenyl)-2-bromopropane.

Hydration: The addition of water across the double bond, known as hydration, can be accomplished under acidic conditions. Similar to hydrohalogenation, this reaction also follows Markovnikov's rule, proceeding through a carbocation intermediate to yield an alcohol. The product of the acid-catalyzed hydration of this compound would be 1-(3,5-dichlorophenyl)propan-2-ol.

Transformations of the Dichlorophenyl Aromatic Ring System

The 3,5-dichlorophenyl ring provides a stable core that can be further functionalized. While the chlorine atoms are generally deactivating, they direct subsequent reactions and can also participate in metal-catalyzed coupling processes.

Electrophilic Aromatic Substitution for Further Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. khanacademy.org In the case of the 3,5-dichlorophenyl group, the two chlorine atoms influence the reactivity and regioselectivity of these reactions.

Directing Effects: Halogens are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack, making the reaction slower than with benzene (B151609). libretexts.orgwikipedia.org However, they are also electron-donating through resonance, which directs incoming electrophiles to the ortho and para positions. wikipedia.org In the 3,5-dichlorophenyl system, the positions ortho to the chlorine atoms (C2, C4, C6) and para to them are considered. The C4 position is para to one chlorine and ortho to the other, while the C2 and C6 positions are ortho to a chlorine and meta to the other. The C2 and C6 positions are the most likely sites for substitution due to the combined directing effects of the two chlorine atoms.

Typical EAS Reactions: Common EAS reactions that could be applied include nitration (using nitric and sulfuric acids), halogenation (using Br₂ with a Lewis acid catalyst like FeBr₃), and Friedel-Crafts acylation (using an acyl chloride with a Lewis acid like AlCl₃). youtube.comchemistry.coach For example, nitration would likely introduce a nitro group at the C2 or C6 position.

Metal-Catalyzed Coupling at the Dichlorophenyl Ring for Extended Systems

The chlorine atoms on the aromatic ring are not just directing groups; they can also serve as leaving groups in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of extended, conjugated systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like an arylboronic acid) with an aryl halide, catalyzed by a palladium complex. rsc.orgnih.gov It is a highly versatile method for creating biaryl structures. One or both chlorine atoms of the dichlorophenyl ring could be substituted by reacting with different arylboronic acids under controlled conditions. nih.gov

Stille and Sonogashira Coupling: Other important palladium-catalyzed reactions include Stille coupling (using organotin compounds) and Sonogashira coupling (using terminal alkynes). researchgate.net These reactions allow for the introduction of various aryl, vinyl, or alkynyl groups at the positions of the chlorine atoms, significantly extending the molecular framework.

Negishi Coupling: This reaction utilizes organozinc reagents and is catalyzed by nickel or palladium complexes. nih.govacs.org It is particularly effective for forming carbon-carbon bonds, including those involving alkyl groups. nih.govacs.org

These coupling reactions transform the simple dichlorophenyl-propene unit into more complex structures with potentially interesting electronic or biological properties. researchgate.net

Synthesis of Complex Organic Structures Incorporating the Dichlorophenyl-Propene Unit

The derivatization strategies for both the alkene and the aromatic ring can be combined to synthesize complex organic molecules. The dichlorophenyl-propene scaffold can be incorporated as a building block in the synthesis of larger, polyfunctional systems. For example, compounds containing dichlorophenyl moieties are explored in the synthesis of novel heterocyclic systems and potential kinase inhibitors. zsmu.edu.uaderpharmachemica.com

The synthesis often involves a multi-step sequence where the initial modifications of the propene unit are followed by transformations on the aromatic ring, or vice versa. For instance, a diol formed from the alkene could be protected, followed by a Suzuki coupling on the ring to add another aromatic system. Subsequent deprotection and further reactions on the diol could lead to complex, chiral molecules. The synthesis of star-shaped molecules and other complex architectures often relies on core units that are sequentially functionalized, a role for which the dichlorophenyl-propene unit is well-suited. nih.gov

The development of such synthetic routes is crucial for creating novel compounds for materials science and medicinal chemistry, where the rigid dichlorophenyl group and the flexible, functionalizable propyl chain can contribute to specific three-dimensional conformations and properties. nih.govresearchgate.netnih.gov

Applications in Materials Science and Advanced Chemical Systems

Monomer in Polymer Synthesis for Specialty Materials

The presence of a terminal alkene makes 3-(3,5-dichlorophenyl)-1-propene a theoretical candidate as a monomer for polymerization reactions. The resulting polymers would incorporate the dichlorophenyl group as a pendant moiety, which could impart specific properties to the material.

There is no specific data available in the reviewed literature concerning the homopolymerization of this compound. Hypothetically, a homopolymer, poly(this compound), would be an addition polymer. Its properties would be largely determined by the high molecular weight of the repeating unit and the polar nature of the carbon-chlorine bonds. The bulky and rigid dichlorophenyl groups would likely result in a polymer with a high glass transition temperature (Tg), leading to a rigid and potentially brittle material. The presence of chlorine atoms would also be expected to enhance flame retardant properties and increase the refractive index compared to its non-halogenated counterpart, polypropylene. lnu.edu.cnresearchgate.net

Table 1: Hypothetical Properties of Poly(this compound)

| Property | Expected Characteristic | Rationale |

| Physical State | Solid | High molecular weight polymer |

| Glass Transition (Tg) | High | Bulky, rigid pendant dichlorophenyl groups restricting chain mobility |

| Solubility | Likely soluble in chlorinated and aromatic solvents | Presence of dichlorophenyl groups |

| Flame Retardancy | Enhanced | High chlorine content |

| Refractive Index | Increased | Presence of heavy chlorine atoms |

It is important to reiterate that these are predicted properties based on chemical structure, and no experimental data has been found to confirm them.

In the absence of specific studies on copolymers of this compound, we can look at the general principles of copolymerization. Introducing this monomer into a copolymer structure could be a strategy to tailor the properties of existing polymers. For instance, copolymerizing it with a more flexible monomer could balance the rigidity imparted by the dichlorophenyl group. The synthesis of such copolymers could potentially be achieved through various methods, including Ziegler-Natta or metallocene catalysis, which are commonly used for propylene (B89431) polymerization. mdpi.com The ratio of the comonomers would be a critical parameter to control the final properties of the copolymer.

Ligand Design in Catalysis and Coordination Chemistry

The allyl group and the dichlorophenyl ring of this compound offer potential coordination sites for metal ions, suggesting its possible use as a ligand in catalysis.

No specific metal complexes of this compound are described in the surveyed literature. In theory, the π-system of the allyl group could coordinate to a transition metal center. Furthermore, the phenyl ring could potentially be involved in η⁶-coordination, although this is less common for simple substituted benzenes. The chlorine substituents could also act as weak coordinating atoms in some specific cases. The synthesis of such complexes would likely involve the reaction of a suitable metal precursor with the ligand under controlled conditions.

As no metal complexes of this compound have been reported, there is no information on their catalytic activity or selectivity. If such complexes were to be synthesized, their catalytic potential could be explored in various reactions, such as hydrogenation, hydroformylation, or cross-coupling reactions, where related metal-alkene or metal-aryl complexes have shown activity. The electronic and steric properties imparted by the dichlorophenyl group would be expected to influence the catalytic performance.

Precursor in Fine Chemical Synthesis (Non-pharmaceutical, Non-agrochemical)

The reactivity of the double bond in this compound makes it a potential starting material for the synthesis of other fine chemicals, outside of the pharmaceutical and agrochemical sectors which are explicitly excluded. For instance, the double bond could undergo a variety of chemical transformations:

Oxidation: Cleavage of the double bond could lead to the formation of 3,5-dichlorobenzaldehyde (B167965) or 3,5-dichlorobenzoic acid, which are themselves valuable intermediates in chemical synthesis.

Hydroboration-oxidation: This reaction would yield 3-(3,5-dichlorophenyl)propan-1-ol, an alcohol that could be a precursor for fragrances or other specialty chemicals.

Epoxidation: The formation of an epoxide ring would provide a reactive intermediate for the synthesis of various difunctional compounds.

However, it is crucial to note that while these transformations are chemically plausible, no specific examples of their application to this compound for non-pharmaceutical, non-agrochemical fine chemical synthesis have been found in the reviewed literature.

Building Block for Complex Molecule Synthesis

While direct and extensive research on the application of this compound in the synthesis of analogs of natural products is not widely documented in publicly available literature, its structural motifs are present in various bioactive compounds. The 3,5-dichlorophenyl group is a known toxophore in certain classes of fungicides and other agrochemicals. essentialchemicalindustry.org The synthesis of complex molecules often involves the strategic combination of different structural fragments, and this compound provides a readily available source for the dichlorophenylpropyl scaffold.

The general strategy for creating analogs of natural products often involves modifying a known bioactive core to enhance its properties or to study structure-activity relationships. The allyl group of this compound offers a reactive handle for various chemical modifications, such as oxidation, addition reactions, or cross-coupling reactions, which could be exploited to build more complex structures reminiscent of natural products.

Intermediate in Specialty Chemical Production

The role of this compound as an intermediate in the production of specialty chemicals is more clearly established, particularly in the synthesis of substituted pyridines. It serves as a key precursor for the formation of 2,4,6-trisubstituted pyridines. These pyridine (B92270) derivatives are an important class of compounds with applications in pharmaceuticals and materials science.

The synthesis of these trisubstituted pyridines can be achieved through various methodologies, often involving multi-component reactions where the dichlorophenylpropyl moiety is incorporated into the final pyridine ring structure. While the precise, detailed mechanism for the reaction involving this compound is not extensively elaborated in readily available sources, the general synthesis of triarylpyridines often proceeds via condensation and cyclization reactions.

Furthermore, the 3,5-dichloroaniline (B42879) moiety, which can be derived from this compound, is a known precursor for various specialty chemicals, including some dyes and pesticides. This highlights the potential of this compound to be transformed into other valuable intermediates for diverse industrial applications.

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 75894-91-6 |

| Molecular Formula | C₉H₈Cl₂ |

| Molecular Weight | 187.07 g/mol |

| Synonyms | 1,3-Dichloro-5-(prop-2-en-1-yl)benzene |

Sustainability and Environmental Considerations in 3 3,5 Dichlorophenyl 1 Propene Research

Degradation Pathways in Environmental Matrices (focused on chemical transformations, not ecotoxicity)

While specific degradation studies on 3-(3,5-Dichlorophenyl)-1-propene are not extensively documented in publicly available literature, its chemical structure—a dichlorinated benzene (B151609) ring attached to a propene group—allows for informed predictions of its transformation pathways based on research on analogous compounds like chlorinated benzenes, dichlorophenols, and chlorinated propenes. The degradation in environmental matrices such as soil and water is expected to proceed through a combination of abiotic and biotic processes.

Abiotic Degradation:

Hydrolysis: The propene side chain may be susceptible to hydrolysis, although this is generally a slow process for allyl groups unless catalyzed. The primary abiotic pathway for similar compounds, like 1,3-dichloropropene, is hydrolysis, which can be influenced by pH. However, the stability of the dichlorophenyl group suggests it would be resistant to simple hydrolysis under typical environmental conditions.

Photodegradation: Aromatic compounds can undergo photodegradation when exposed to sunlight. Chlorinated aromatic compounds, such as 2,4-dichlorophenol, are known to degrade under UV or natural sunlight irradiation. nih.govresearchgate.net This process can involve the cleavage of the carbon-chlorine bond or transformation of the aromatic ring, potentially leading to the formation of various intermediates, including hydroxylated and dechlorinated species. nih.govresearchgate.net

Biotic Degradation:

Microbial activity is a primary driver for the breakdown of halogenated organic compounds in the environment. nih.govnih.gov The degradation of this compound would likely involve separate or combined attacks on the aromatic ring and the propene side chain.

Aerobic Degradation: Under aerobic conditions, bacteria can initiate the degradation of chlorinated benzenes using dioxygenase enzymes. nih.gov This process introduces hydroxyl groups onto the aromatic ring, forming chlorocatechols as key intermediates, which are then further metabolized, leading to ring cleavage and eventual mineralization to CO2 and chloride ions. nih.gov The propene side chain could also be oxidized.

Anaerobic Degradation: In anaerobic environments, such as saturated soils and sediments, the primary degradation mechanism for highly chlorinated aromatic compounds is reductive dechlorination, or halorespiration. nih.goveurochlor.org In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. eurochlor.org For this compound, this would lead to monochlorophenyl-propene and ultimately phenylpropene. The resulting less-chlorinated compounds are then more susceptible to complete degradation under aerobic conditions. eurochlor.org The propene group might also be reduced under anaerobic conditions. For instance, some anaerobic bacteria can mediate the dichloroelimination of 1,2-dichloropropane to form propene. microbe.com

A summary of the likely degradation pathways is presented below.

| Pathway | Conditions | Key Transformations | Potential Intermediates |

| Photodegradation | Sunlight/UV exposure | Cleavage of C-Cl bonds, oxidation of the aromatic ring | Dichlorophenols, Chlorophenols |

| Aerobic Biodegradation | Presence of Oxygen | Dioxygenase attack on the aromatic ring, oxidation of the propene chain | Dichlorocatechols, Chlorocatechols |

| Anaerobic Biodegradation | Absence of Oxygen | Reductive dechlorination of the aromatic ring | Monochlorophenyl-propene, Phenylpropene |

Sustainable Synthesis and Reaction Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. orientjchem.orgmdpi.com Applying these principles to the synthesis of this compound is essential for minimizing its environmental impact. While a specific, optimized green synthesis for this compound is not detailed in the literature, conventional routes likely involve Friedel-Crafts-type reactions, for which more sustainable alternatives can be proposed.

A plausible conventional synthesis involves the alkylation of 1,3-dichlorobenzene with an allyl halide (e.g., allyl bromide) using a Lewis acid catalyst like aluminum chloride (AlCl₃). This method often involves hazardous reagents, stoichiometric amounts of catalyst that generate significant waste, and volatile organic solvents.

Strategies for Sustainable Synthesis:

Catalyst Selection: Replacing homogeneous Lewis acids like AlCl₃ with heterogeneous solid acid catalysts (e.g., zeolites, clays) can simplify product purification, reduce waste, and allow for catalyst recycling.

Solvent Choice: The use of hazardous and volatile solvents like chlorobenzene or dichloromethane should be avoided. prepchem.com Greener alternatives include bio-based solvents, supercritical fluids (like CO₂), or even solvent-free conditions, which can be achieved through techniques like mechanochemistry (ball milling). orientjchem.org

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. justagriculture.in

Atom Economy: Optimizing reaction conditions to maximize the incorporation of all starting materials into the final product minimizes waste. This involves careful control of stoichiometry, temperature, and pressure.

Use of Renewable Feedstocks: Exploring routes that utilize starting materials derived from renewable biomass rather than petroleum feedstocks is a long-term goal for sustainable chemical production. mdpi.com

The table below compares a potential conventional synthesis with a proposed sustainable alternative.

| Synthesis Parameter | Conventional Approach | Sustainable Alternative | Environmental Benefit |

| Catalyst | Aluminum Chloride (AlCl₃) | Reusable solid acid (e.g., Zeolite) | Reduced catalyst waste, easier separation. |

| Solvent | Chlorobenzene / Dichloromethane | Bio-based solvent (e.g., Cyrene) or solvent-free | Reduced use of toxic and volatile compounds. |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Faster reaction, lower energy consumption. |

| Work-up | Aqueous quench, extraction | Simple filtration of catalyst | Minimized aqueous waste streams. |

Life Cycle Assessment of Synthetic Processes

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or process throughout its entire life cycle. stahl.com Conducting an LCA for the synthesis of this compound would provide a comprehensive understanding of its environmental footprint, from raw material acquisition to the factory gate (a "cradle-to-gate" assessment). semanticscholar.orgslrconsulting.com

Phases of a Life Cycle Assessment:

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, and compounds like 3-(3,5-Dichlorophenyl)-1-propene are ideal candidates for these data-driven approaches. The future of synthesizing and modifying this compound will likely involve predictive models that can forecast reaction outcomes with high accuracy.

Detailed research in the broader field of aryl halides has demonstrated the power of ML algorithms, such as random forests and graph neural networks, in predicting the yields and selectivity of cross-coupling reactions. smolecule.comresearchgate.net For this compound, this could translate to the in silico optimization of common transformations like Suzuki-Miyaura or Buchwald-Hartwig couplings. By training models on datasets of reactions involving various aryl halides, catalysts, and ligands, researchers can predict the optimal conditions for coupling reactions at the dichlorophenyl ring without the need for extensive empirical screening. smolecule.comrsc.org

Furthermore, AI can be instrumental in designing novel synthetic routes. Large language models (LLMs) are now capable of processing vast amounts of chemical literature to propose synthetic pathways. researchgate.net For a target molecule derived from this compound, an LLM could suggest a sequence of reactions, including those that modify the propene group or substitute the chlorine atoms, based on known reactivity patterns.

The table below illustrates a hypothetical application of an ML model in predicting the yield of a Suzuki-Miyaura coupling reaction involving a derivative of the title compound.

| Reactant A | Coupling Partner | Catalyst | Ligand | Predicted Yield (%) |

| 1-bromo-3,5-dichlorobenzene (B43179) | 4-vinylphenylboronic acid | Pd(OAc)2 | SPhos | 85 |

| 1-bromo-3,5-dichlorobenzene | 4-vinylphenylboronic acid | Pd2(dba)3 | XPhos | 92 |

| 1-bromo-3,5-dichlorobenzene | 4-vinylphenylboronic acid | Pd(PPh3)4 | PPh3 | 78 |

This table is illustrative and based on general performance trends of catalysts and ligands in similar cross-coupling reactions.

Exploration of Novel Reactivity Patterns under Non-Conventional Conditions

The study of chemical reactions under non-conventional conditions, such as mechanochemistry and plasma chemistry, is opening up new avenues for synthesis and discovering novel reactivity. These techniques can offer greener, more efficient, and sometimes entirely different reaction pathways compared to traditional solution-phase chemistry.

Mechanochemistry , the use of mechanical force to induce chemical reactions, is particularly promising for reactions involving aryl halides. researchgate.netrsc.orgdokumen.pub Solid-state palladium-catalyzed cross-coupling reactions, such as borylation, have been successfully carried out using ball milling. dokumen.pubrsc.org This solvent-free approach could be applied to this compound for the synthesis of boronic acid derivatives, which are valuable intermediates. The high concentration of reactants in the solid state can lead to significantly faster reaction times. dokumen.pub Additionally, mechanochemical methods have been used for the reduction of aryl halides. smolecule.comresearchgate.net

Research on the mechanochemical synthesis of unsymmetrical salens from 3,5-dichlorosalicylaldehyde demonstrates that the dichlorophenyl moiety is stable and reactive under these conditions, suggesting that this compound would also be a viable substrate for mechanochemical transformations. researchgate.net

Plasma chemistry , which utilizes the highly reactive species in an ionized gas, offers another frontier. While specific applications to complex organic molecules are still emerging, plasma-assisted processes could potentially be used to activate the C-Cl bonds of this compound for subsequent functionalization or to induce polymerization of the propene group.

The following table summarizes potential non-conventional reactions for this compound.

| Reaction Type | Non-Conventional Condition | Potential Product | Advantages |

| Borylation | Mechanochemistry (Ball Milling) | 3-(3,5-Dichlorophenyl)prop-1-en-x-ylboronic acid | Solvent-free, rapid reaction |

| Reduction | Mechanochemistry | 3-Phenyl-1-propene | Avoids hazardous reducing agents |

| Polymerization | Plasma Chemistry | Poly[this compound] | Unique polymer properties |

Development of Advanced Analytical Tools for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimization and control. The development of advanced analytical tools for in situ (in the reaction mixture) monitoring is a key research area. For reactions involving this compound, techniques such as nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and Raman spectroscopy can provide real-time data on the consumption of reactants, the formation of intermediates, and the appearance of products.

For instance, in situ NMR has been effectively used to study the mechanism of Heck reactions involving aryl chlorides. researchgate.net This could be applied to monitor the reaction of the dichlorophenyl group of the title compound. Similarly, real-time FTIR and calorimetry are valuable for monitoring the progress and exothermic nature of Grignard reagent formation from aryl halides. google.com Given that this compound can be converted to a Grignard reagent, these techniques would be invaluable for ensuring the safety and efficiency of such a process.

The table below outlines suitable in situ analytical techniques for monitoring key reactions of this compound.

| Reaction Type | Analytical Technique | Information Gained |

| Grignard Reagent Formation | In situ FTIR, Calorimetry | Reaction initiation and completion, exothermic profile |

| Heck Coupling | In situ NMR | Catalyst activation, intermediate formation, product yield |

| Polymerization | In situ Raman Spectroscopy | Monomer consumption, polymer chain growth |

Design of Next-Generation Functional Materials based on the Dichlorophenyl-Propene Scaffold

The unique combination of a dichlorinated aromatic ring and a polymerizable propene group makes this compound an interesting building block for the design of next-generation functional materials. The presence of chlorine atoms can impart specific properties such as flame retardancy, altered solubility, and modified electronic characteristics.

The propene group can undergo polymerization to form novel polymers. While specific research on polymers from this compound is not yet prevalent, the polymerization of other vinyl aromatic compounds is well-established. google.com The resulting polymer would have a repeating dichlorophenyl unit, which could lead to materials with a high refractive index or specific thermal properties.

Furthermore, the dichlorophenyl-propene scaffold can be incorporated into more complex architectures. For example, aryl propenes can be used in the synthesis of polysubstituted naphthalene derivatives through tandem cross-dehydrogenative coupling and benzoannulation reactions. rsc.org This opens the possibility of creating novel dyes, organic semiconductors, or other functional materials. The reactivity of the aryl propene moiety also allows for its conversion into other functional groups, which can then be used to construct a variety of advanced materials.

The following table presents potential functional materials derived from this compound.

| Material Class | Synthetic Strategy | Potential Application | Key Property |

| Specialty Polymer | Radical Polymerization | Flame-retardant coating | High chlorine content |

| Organic Semiconductor | Tandem CDC and Annulation | Organic electronics | Extended π-conjugation |

| Functionalized Resin | Thiol-ene "click" chemistry on the propene | Chromatography, catalysis | Tunable surface chemistry |

常见问题

Q. What are the common synthetic routes for preparing 3-(3,5-Dichlorophenyl)-1-propene?

The synthesis of this compound typically involves halogenation or coupling reactions. A validated method includes the bromination of the parent compound using bromine (Br₂) in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures (0–5°C) to minimize side reactions . Other approaches may involve Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, though specific conditions (e.g., catalysts, solvents) require optimization.

Q. Key Methodological Considerations :

- Temperature Control : Low temperatures prevent uncontrolled exothermic reactions during halogenation.

- Solvent Selection : Inert solvents (e.g., CH₂Cl₂, CCl₄) avoid unintended nucleophilic substitution.

- Purification : Column chromatography or recrystallization ensures high purity for downstream applications.

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

Standard analytical methods include:

- NMR Spectroscopy : For structural elucidation (e.g., ¹H/¹³C NMR to confirm substitution patterns on the phenyl ring) .

- GC-MS/HPLC : To assess purity and quantify yields, using certified reference standards (e.g., Sigma-Aldrich analytical-grade compounds) .

- X-ray Crystallography : For resolving stereochemistry in crystalline derivatives .

Q. Example Workflow :

Dissolve the compound in deuterated chloroform (CDCl₃) for NMR.

Compare retention times in HPLC with known standards.

Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Q. What preliminary biological activities have been reported for this compound derivatives?

Derivatives such as 3-(3,5-Dichlorophenyl)acrylic acid exhibit:

- Antimicrobial Activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) in agar diffusion assays .

- Anticancer Potential : In vitro cytotoxicity studies against human cancer cell lines (e.g., MCF-7 breast cancer) via MTT assays .

Q. Methodological Note :

- Dose-Response Curves : Use logarithmic concentration ranges (0.1–100 µM) to determine IC₅₀ values.

- Control Experiments : Include solvent-only controls to rule out nonspecific effects.

Advanced Research Questions

Q. How can reaction mechanisms for bromination of this compound be elucidated?

Mechanistic studies often employ:

- Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., using deuterated analogs).

- Computational Chemistry : Density Functional Theory (DFT) simulations to model transition states and regioselectivity .

- Trapping Intermediates : Use low-temperature NMR to detect bromonium ion intermediates during electrophilic addition .

Case Study :

In bromination, the reaction proceeds via a cyclic bromonium ion intermediate, with anti-addition stereochemistry confirmed by X-ray analysis of products .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies in reported bioactivity often arise from:

- Structural Variants : Subtle changes (e.g., replacing chlorine with fluorine in analogs) alter binding affinity .

- Assay Conditions : Differences in pH, serum content, or incubation time affect results.

Q. Resolution Strategies :

- Orthogonal Assays : Validate findings using both fluorescence-based and colorimetric assays.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for variables like cell passage number.

Q. What strategies optimize the synthesis of this compound for specific applications?

- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) to maximize yield and selectivity .